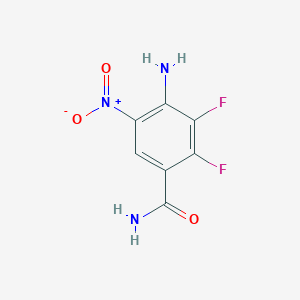

4-Amino-2,3-difluoro-5-nitrobenzamide

Vue d'ensemble

Description

4-Amino-2,3-difluoro-5-nitrobenzamide, also known as 5-difluoro-2-nitro-4-aminobenzamide (DFNAB), is a compound that has been studied extensively in the scientific research field. It is a synthetic compound derived from nitrobenzene, and it is used as a building block for a variety of applications. Its unique properties make it a versatile and useful tool for researchers in a range of different fields, from biochemistry to drug development.

Applications De Recherche Scientifique

Crystal Engineering and Molecular Design

The exploration of molecular interactions such as hydrogen and halogen bonds in crystal engineering underscores the relevance of nitrobenzamide derivatives. In the study of crystal engineering with hydrogen bonds and halogen bonds, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions showcase the structural insulation and predictability of these interactions in crystal design. These findings indicate potential applications in designing molecular assemblies and materials with specific properties Saha, Nangia, & Jaskólski, 2005.

Pharmaceutical and Medicinal Chemistry

A study on adenine–benzamide conjugates reveals the synthesis of 4-nitrobenzamide-adenine conjugates, which, upon reduction, yield 4-aminobenzamide-adenine conjugates. These conjugates have applications in pharmacology, highlighting the role of 4-amino-2,3-difluoro-5-nitrobenzamide derivatives in the development of drugs with specific DNA recognition or self-assembly capabilities Singh, 2014.

Advanced Material Synthesis

In the context of advanced materials, the solid-phase synthesis of a new class of highly substituted and functionalised benzamides demonstrates the utility of 4,5-difluoro-2-nitrobenzamide derivatives. The sequential introduction of different nucleophiles highlights the versatility of these compounds in synthesizing small organic molecules with diverse functional groups, catering to the need for polar functional materials in various applications Grimstrup & Zaragoza, 2001.

Propriétés

IUPAC Name |

4-amino-2,3-difluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCFNXVWHYDULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,3-difluoro-5-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

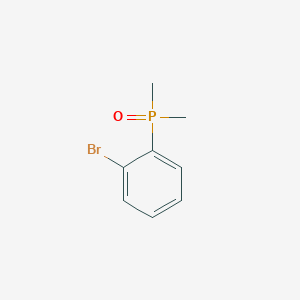

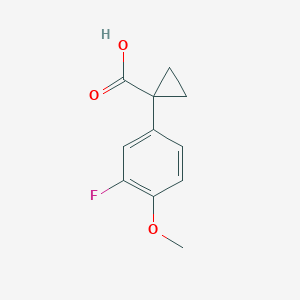

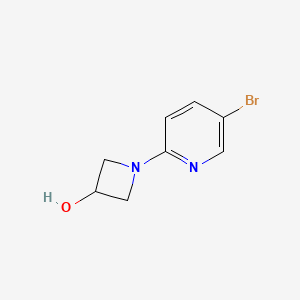

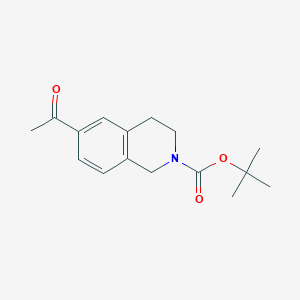

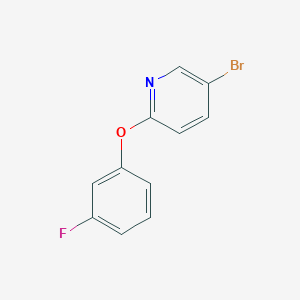

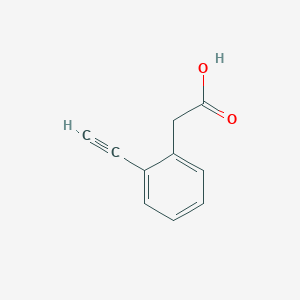

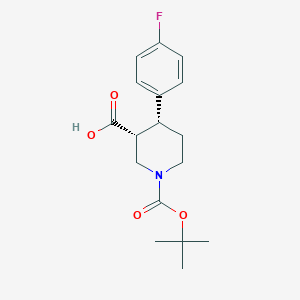

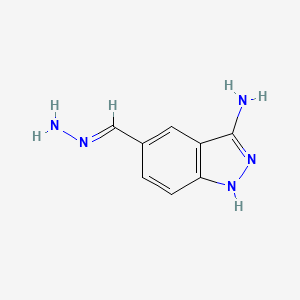

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)

![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)